

In-Depth Technical Guide to Cesium Pivalate: Properties, Applications, and Experimental Protocols

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Compound of Interest		
Compound Name:	Cesium pivalate	
Cat. No.:	B1349073	Get Quote

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Abstract

This technical guide provides a comprehensive overview of **Cesium Pivalate**, a versatile reagent in modern organic synthesis. It details the compound's fundamental properties, including its Chemical Abstracts Service (CAS) number and various synonyms. The guide focuses on its critical role as a base in palladium-catalyzed cross-coupling reactions, C-H activation, and the synthesis of complex heterocyclic structures, which are of significant interest in pharmaceutical and materials science research. Detailed experimental protocols for key synthetic transformations, quantitative data summaries, and mechanistic pathway diagrams are presented to facilitate its application in a laboratory setting.

Introduction

Cesium pivalate, the cesium salt of pivalic acid, has emerged as a valuable tool for organic chemists. Its favorable properties, such as high solubility in organic solvents and thermal stability, make it an effective base in a variety of palladium-catalyzed reactions.[1][2] These reactions are foundational in the construction of complex molecular architectures, including those found in medicinally relevant compounds. This guide serves as a practical resource for researchers, providing the necessary information to effectively utilize cesium pivalate in their synthetic endeavors.



Compound Identification and Properties

A clear identification of chemical compounds is crucial for reproducibility and safety in research. The following table summarizes the key identifiers and physicochemical properties of **Cesium Pivalate**.

Identifier	Value	Reference
CAS Number	20442-70-0	INVALID-LINK,INVALID- LINK
Molecular Formula	C5H9CSO2	INVALID-LINK
Molecular Weight	234.03 g/mol	INVALID-LINK
Melting Point	344-348 °C	INVALID-LINK
Appearance	White to off-white powder or crystals	TCI Chemicals

Synonyms:

- Cesium 2,2-dimethylpropanoate
- Cesium trimethylacetate
- Pivalic acid cesium salt
- · 2,2-dimethylpropanoic acid cesium salt

Applications in Organic Synthesis

Cesium pivalate is predominantly used as a base in various palladium-catalyzed reactions. Its solubility in organic solvents is a key advantage over more common inorganic bases.

Palladium-Catalyzed Cyclocarbonylation

One of the notable applications of **cesium pivalate** is in the synthesis of fluoren-9-ones from o-halobiaryls. This method is efficient and tolerates a range of functional groups.[1]



C-H Bond Activation and Arylation

Cesium pivalate is instrumental in facilitating palladium-catalyzed C-H activation and arylation reactions. These reactions are highly sought after for their atom economy and ability to form carbon-carbon bonds directly. For instance, it is used in the synthesis of fused heterocycles like dihydrobenzofurans and indolines from o-bromo phenol and aniline precursors.

Preparation of Aryl Borates

In the preparation of aryl borates, **cesium pivalate** acts as a co-catalyst, promoting the borylation reaction of halogenated aromatic hydrocarbons with diboron compounds. This method is noted for its high yield and purity of the product.

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving **cesium pivalate**.

Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation

This protocol is adapted from the work of Campo and Larock.[1]

Reaction Scheme:

o-Halobiaryl + CO (1 atm) -- (Pd catalyst, ligand, Cs pivalate, DMF, 110 °C)--> Fluoren-9-one

Materials:

- o-Halobiaryl (e.g., 2-bromobiphenyl)
- Palladium catalyst (e.g., Pd(OAc)₂)
- Tricyclohexylphosphine (PCy₃)
- Anhydrous Cesium Pivalate
- Anhydrous N,N-Dimethylformamide (DMF)



• Carbon Monoxide (CO) gas

Procedure:

- To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the ohalobiaryl, palladium catalyst, and tricyclohexylphosphine.
- Add anhydrous cesium pivalate to the vessel.
- Under an inert atmosphere, add anhydrous DMF to the reaction mixture.
- Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (1 atm)
 using a balloon.
- Heat the reaction mixture to 110 °C and stir for 7 hours.[1]
- After the reaction is complete, cool the mixture to room temperature.
- The reaction mixture is then subjected to a standard aqueous workup and the product is purified by column chromatography on silica gel.

Quantitative Data:

Substra te	Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
o- Halobiary I	Pd(OAc) ₂	РСу₃	Cs Pivalate	DMF	110	7	High

Preparation of Cesium Pivalate-Promoted Aryl Borate

This protocol is based on a patented procedure.

Materials:

Halogenated aromatic hydrocarbon (e.g., 4-bromobiphenyl) (10 mmol)



- Bis(pinacolato)diboron (25 mmol)
- Cesium Pivalate (11 mmol)
- Palladium acetate (Pd(OAc)₂) (0.5 mmol)
- Triphenylphosphine (PPh₃) (1 mmol)
- 1,4-Dioxane (anhydrous)

Procedure:

- In a nitrogen-purged flask, dissolve the halogenated aromatic hydrocarbon (2.33 g of 4-bromobiphenyl) and bis(pinacolato)diboron (6.35 g) in 50 mL of anhydrous 1,4-dioxane.
- In a separate flask, dissolve **cesium pivalate** (2.57 g), palladium acetate (113 mg), and triphenylphosphine (262 mg) in 30 mL of anhydrous 1,4-dioxane.
- Add the solution from step 2 to the solution from step 1.
- Heat the reaction mixture to 90 °C and stir for 3 hours.
- Upon completion, the reaction mixture is cooled and then purified by silica gel column chromatography to yield the aryl borate. The reported yield is over 92% with a purity of 97%.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to optimizing conditions and expanding the scope of these transformations.

Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls

The proposed mechanism involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, insertion of carbon monoxide, and subsequent intramolecular C-H activation and reductive elimination to form the fluoren-9-one product and regenerate the Pd(0) catalyst. [1]





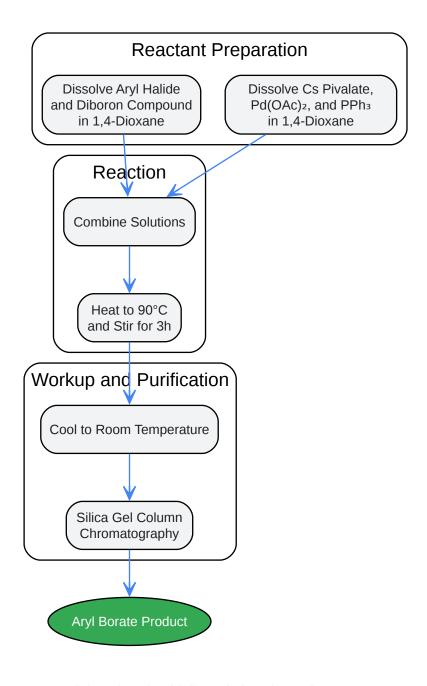
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Caption: Catalytic cycle for fluoren-9-one synthesis.

Experimental Workflow for Aryl Borate Preparation

The following diagram illustrates the key steps in the laboratory preparation of aryl borates using **cesium pivalate**.





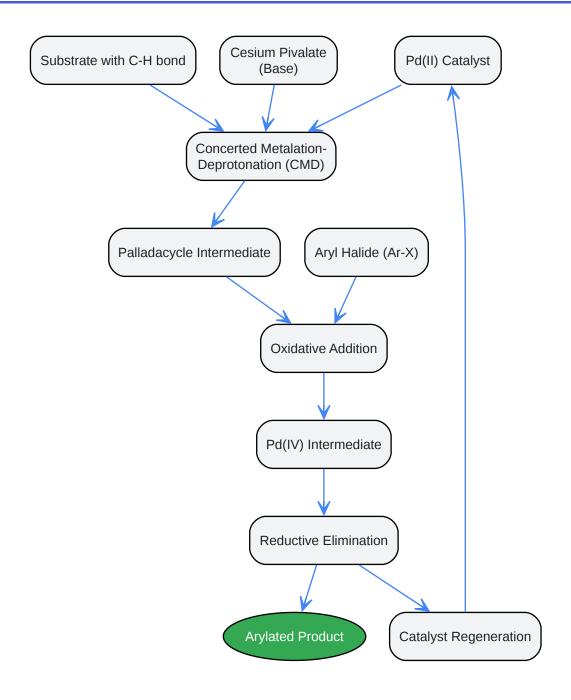
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Caption: Workflow for aryl borate synthesis.

General Mechanism for Palladium-Catalyzed C-H Arylation

The C-H arylation process, where **cesium pivalate** often serves as a crucial base, generally proceeds through a concerted metalation-deprotonation (CMD) pathway.





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Caption: C-H arylation via a CMD pathway.

Conclusion

Cesium pivalate is a highly effective and versatile reagent in contemporary organic synthesis, particularly in palladium-catalyzed transformations. Its unique properties offer advantages in achieving high yields and selectivities in the synthesis of complex organic molecules. The detailed protocols and mechanistic diagrams provided in this guide are intended to empower



researchers to confidently and effectively apply **cesium pivalate** in their synthetic strategies, ultimately advancing the fields of drug discovery and materials science.

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References

- 1. Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls [organic-chemistry.org]
- 2. CN113416205B Preparation method of cesium pivalate-promoted aryl borate Google Patents [patents.google.com]
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